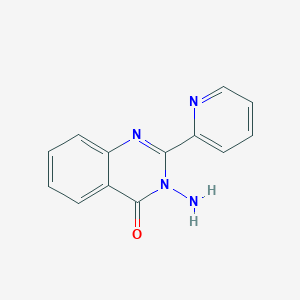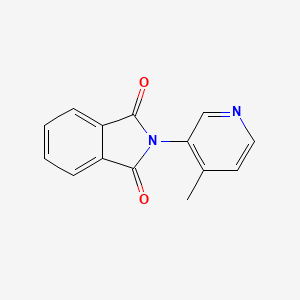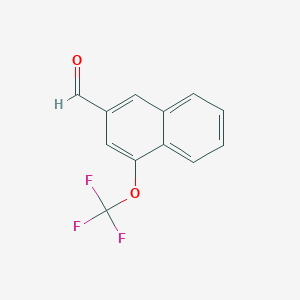
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound with the molecular formula C12H14ClNSi. This compound is characterized by the presence of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .
類似化合物との比較
Similar compounds to 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline include:
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)benzamide
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)phenylamine
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline derivatives
These compounds share similar structural features but differ in their functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline lies in its specific combination of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
90261-23-7 |
|---|---|
分子式 |
C12H14ClNSi |
分子量 |
235.78 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
InChIキー |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



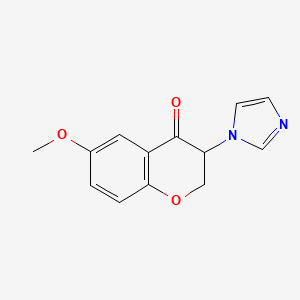
![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)

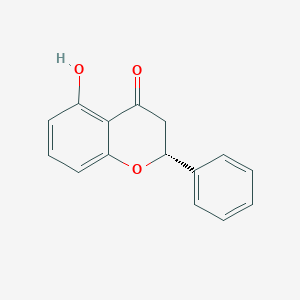
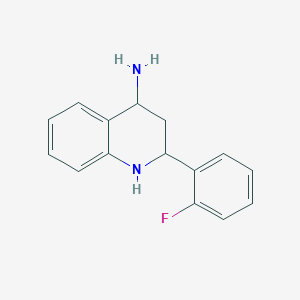

![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)


